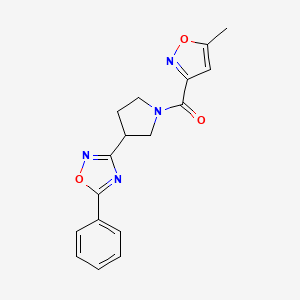
(5-Methylisoxazol-3-yl)(3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(5-Methylisoxazol-3-yl)(3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C17H16N4O3 and its molecular weight is 324.34. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. Isoxazole derivatives have been known to exhibit a wide range of biological activities, including analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant effects .
Mode of Action
It is known that the isoxazole ring in the compound can interact with various biological targets based on its chemical diversity .
Biochemical Pathways
It is known that 3-amino-5-methylisoxazole, a related compound, is an intermediate formed during the biodegradation of sulfamethoxazole by pseudomonas psychrophila strain ha-4 . This suggests that the compound may be involved in similar biochemical pathways.
Pharmacokinetics
It is known that isoxazole derivatives can be synthesized using eco-friendly synthetic strategies , suggesting that they may have favorable pharmacokinetic properties.
Result of Action
It is known that isoxazole derivatives can exhibit a wide range of biological activities , suggesting that this compound may have similar effects.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, the synthesis of isoxazole derivatives can be affected by the presence of metal catalysts . .
Biological Activity
The compound (5-Methylisoxazol-3-yl)(3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone is a hybrid molecule that combines the isoxazole and oxadiazole moieties with a pyrrolidine structure. This unique combination suggests potential biological activities, particularly in the fields of antimicrobial and anticancer research.
Chemical Structure and Properties
The molecular formula for this compound is C16H16N4O3, with a molecular weight of approximately 324.32 g/mol. The compound features functional groups that are known to exhibit various biological activities.
Antimicrobial Activity
Recent studies have indicated that compounds containing isoxazole and oxadiazole rings often exhibit significant antibacterial and antifungal properties. For instance, derivatives of pyrrolidine, similar to the compound , have shown promising results against various bacterial strains:
| Microorganism | MIC (mg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 0.0039 - 0.025 | Strong activity |
| Escherichia coli | 0.0039 - 0.025 | Strong activity |
| Bacillus mycoides | 0.0048 | Moderate activity |
| Candida albicans | 0.0048 | Moderate activity |
The above table summarizes Minimum Inhibitory Concentrations (MIC) for related compounds, suggesting that the target compound may possess similar antimicrobial efficacy due to structural similarities .
Anticancer Activity
Compounds with isoxazole and oxadiazole structures have also been investigated for their anticancer properties. In vitro studies have demonstrated that such compounds can induce apoptosis in cancer cell lines by targeting specific cellular pathways.
A study highlighted the effectiveness of similar oxadiazole derivatives against various cancer cell lines:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| HeLa | 10 - 15 | Significant inhibition |
| MCF-7 | 5 - 10 | High sensitivity |
| A549 | 15 - 20 | Moderate sensitivity |
These findings indicate that the structural components of this compound could contribute to its potential as an anticancer agent .
Case Studies
- Antibacterial Evaluation : A study conducted on pyrrolidine derivatives showed that modifications in substituents significantly affected antibacterial activity. The presence of halogen atoms was found to enhance the bioactivity against Gram-positive bacteria .
- Anticancer Screening : Research involving a series of oxadiazole derivatives demonstrated their ability to inhibit cell growth in various cancer models. The study concluded that structural diversity plays a critical role in determining efficacy and specificity against different cancer types .
Properties
IUPAC Name |
(5-methyl-1,2-oxazol-3-yl)-[3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3/c1-11-9-14(19-23-11)17(22)21-8-7-13(10-21)15-18-16(24-20-15)12-5-3-2-4-6-12/h2-6,9,13H,7-8,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHXXZJGRZGWPBF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N2CCC(C2)C3=NOC(=N3)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














